

# Dimethyl Disulfide: A Comprehensive Toxicological Profile for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Dimethyl disulfide

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An In-depth Technical Guide

## Executive Summary

**Dimethyl disulfide** (DMDS) is a volatile organosulfur compound with a characteristic garlic-like odor, utilized in various industrial applications, including as a solvent, a food additive, and a soil fumigant.[1] This guide provides a comprehensive overview of the toxicological profile of DMDS, intended for researchers, scientists, and drug development professionals. It consolidates key findings on its toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. The primary mechanism of DMDS-induced neurotoxicity involves the inhibition of mitochondrial respiratory chain complex IV (cytochrome c oxidase), leading to cellular energy depletion and subsequent activation of ATP-sensitive potassium (KATP) channels.[2][3] This document summarizes quantitative toxicological data in tabular format, presents detailed experimental protocols for key toxicological assays, and provides visual representations of the principal toxicity pathway and experimental workflows.

## Toxicokinetics and Metabolism

Upon exposure, primarily through inhalation and dermal contact, **dimethyl disulfide** is absorbed into the systemic circulation.[4] While specific data on its distribution and metabolism are limited, it is known to be metabolized in the liver. One proposed metabolic pathway involves the reduction of DMDS to methanethiol, which is then further metabolized.[5] Some

microorganisms have demonstrated the ability to degrade DMDS, utilizing it as a sulfur source.  
[6]

## Acute Toxicity

Acute exposure to **dimethyl disulfide** can elicit a range of effects, the severity of which is dependent on the concentration and duration of exposure.[2]

## Oral, Dermal, and Inhalation Toxicity

Symptoms of acute exposure via ingestion or inhalation include headaches, nausea, dizziness, and drowsiness.[7] Direct contact with the skin and eyes can cause irritation and redness.[7] High concentrations of inhaled DMDS can lead to respiratory irritation, bronchospasms, and potentially pulmonary edema.[7]

## Quantitative Acute Toxicity Data

The following table summarizes the acute toxicity values for **dimethyl disulfide** across different species and routes of exposure.

| Species        | Route      | Parameter      | Value           | Reference |
|----------------|------------|----------------|-----------------|-----------|
| Rat            | Oral       | LD50           | 190 - 500 mg/kg | [3][8]    |
| Rat            | Inhalation | LC50 (4-hour)  | 805 - 1310 ppm  | [3][8]    |
| Mouse          | Inhalation | LC50 (2-hour)  | 12,300 µg/m³    | [9]       |
| Rabbit         | Dermal     | LD50           | >2,000 mg/kg    | [3]       |
| Bobwhite Quail | Oral       | LD50           | 342 mg/kg       | [3]       |
| Trout          | Aquatic    | LC50 (96-hour) | 0.97 mg/L       | [3]       |
| Daphnia        | Aquatic    | LC50 (48-hour) | 1.8 mg/L        | [3]       |

## Chronic Toxicity and Specific Organ Effects

Prolonged or repeated exposure to **dimethyl disulfide** can lead to more severe and lasting health effects.

## Systemic and Organ-Specific Effects

Chronic exposure has been associated with liver and kidney damage, as well as hemolytic anemia.<sup>[2][7]</sup> Neurological effects, including depression, insomnia, and disorientation, have also been reported.<sup>[2]</sup> Repeated dermal contact can result in dermatitis.<sup>[7]</sup> Subchronic inhalation studies in rats have shown decreased body weight gain, reduced food intake, and changes in some serum biochemistry parameters at higher concentrations.<sup>[10]</sup>

## Quantitative Chronic Toxicity Data

The table below presents the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from key chronic toxicity studies.

| Species              | Exposure Route | Duration | NOAEL        | LOAEL  | Effects Observed at LOAEL  | Reference       |
|----------------------|----------------|----------|--------------|--------|--|-----------------|
| Rat (Fischer 344)    | Inhalation     | 13 weeks | 5 ppm        | 25 ppm | Decreased body weight gain and food intake (males); decreased AST, ALT, and BUN. | <sup>[10]</sup> |
| Rat (Sprague Dawley) | Inhalation     | 13 weeks | 10 mg/kg/day | -      | Olfactory epithelium metaplasia.   | <sup>[7]</sup>  |

## Genotoxicity, Carcinogenicity, and Reproductive Toxicity

### Genotoxicity

**Dimethyl disulfide** has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results consistently indicate that DMDS is not genotoxic.<sup>[7][9]</sup> It did not induce

mutations in the bacterial reverse mutation assay (Ames test) and was not clastogenic in an in vivo micronucleus test.[7]

## Carcinogenicity

There is currently insufficient evidence to classify **dimethyl disulfide** with respect to its carcinogenicity to humans.[2] The International Agency for Research on Cancer (IARC) has classified DMDS as a Group D carcinogen, meaning it is not classifiable as to its carcinogenicity in humans.[2]

## Reproductive and Developmental Toxicity

Animal studies have not shown evidence of congenital malformations.[7] In a prenatal developmental toxicity study in rats, the NOAEC for maternal and developmental toxicity was 20 ppm, based on decreased fetal weight and increased skeletal variations observed at 80 ppm.[7]

## Mechanism of Toxicity: Mitochondrial Dysfunction

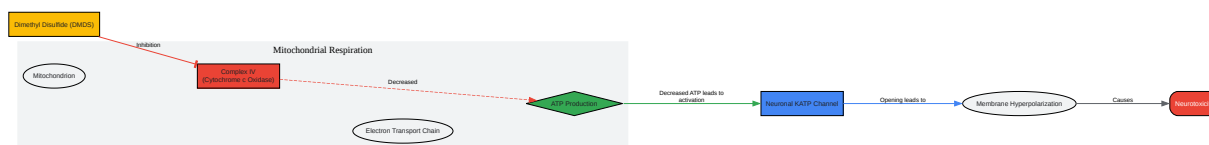
The primary mechanism underlying the neurotoxicity of **dimethyl disulfide** is the disruption of mitochondrial function.[3]

### Inhibition of Cytochrome c Oxidase (Complex IV)

DMDS inhibits the mitochondrial respiratory chain at Complex IV (cytochrome c oxidase).[3][6] This inhibition disrupts the electron transport chain, leading to a decrease in oxidative phosphorylation and a subsequent reduction in intracellular ATP levels.[3]

### Activation of ATP-Sensitive Potassium (KATP) Channels

The decrease in intracellular ATP concentration leads to the activation of ATP-sensitive potassium (KATP) channels in neuronal membranes.[3] The opening of these channels causes membrane hyperpolarization and a reduction in neuronal activity, contributing to the observed neurotoxic effects.[3]



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Figure 1: Signaling pathway of **dimethyl disulfide**-induced neurotoxicity.

## Experimental Protocols

The following sections provide detailed methodologies for key toxicological assays relevant to the assessment of **dimethyl disulfide**. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

### Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.



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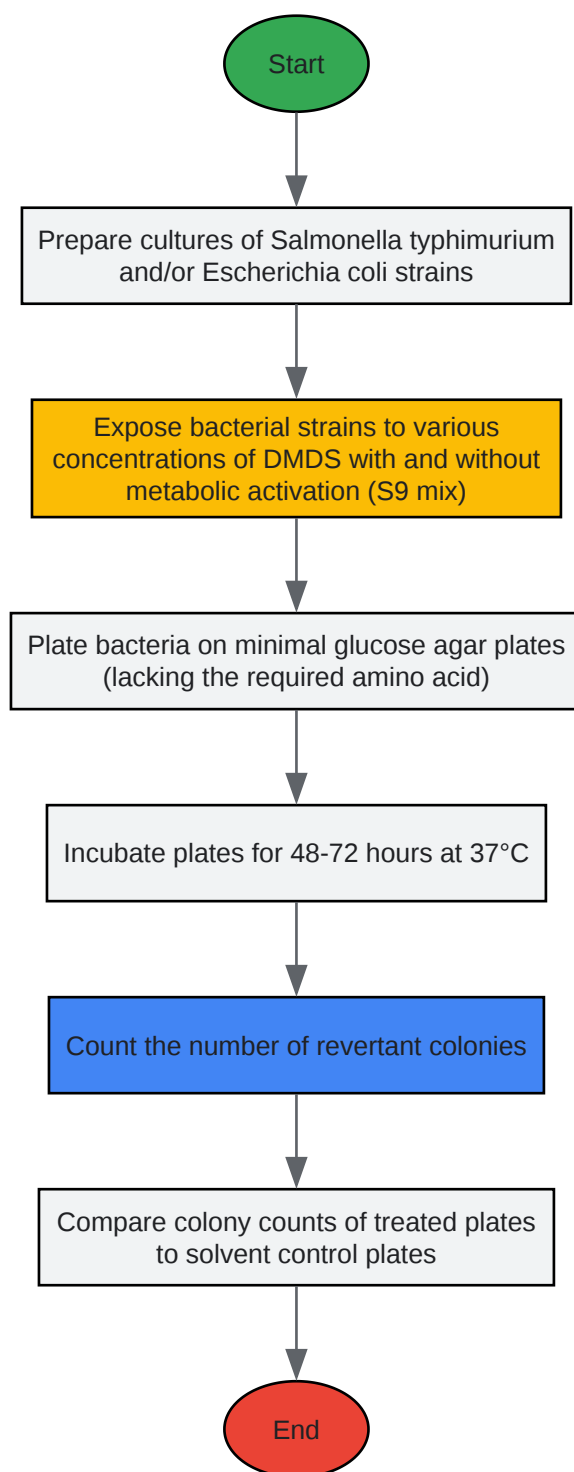
Figure 2: Workflow for an acute dermal irritation/corrosion study.

Procedure:

- Animal Model: Healthy young adult albino rabbits are used.[\[3\]](#)
- Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
- Application: A dose of 0.5 mL of liquid or 0.5 g of solid DMDS is applied to a small area (approximately 6 cm<sup>2</sup>) of skin and covered with a gauze patch and non-irritating tape.
- Exposure: The exposure duration is 4 hours.[\[3\]](#)
- Observation: After exposure, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days to assess the reversibility of any effects.[\[3\]](#)
- Scoring: Skin reactions are scored according to a standardized grading system.

## Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.



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Figure 3: Workflow for the bacterial reverse mutation (Ames) test.

Procedure:

- **Bacterial Strains:** Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA) are used.<sup>[7]</sup>
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).
- **Exposure:** The bacterial strains are exposed to a range of concentrations of DMDS.
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the parent strain.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Evaluation:** A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the solvent control.

## In Vitro Mitochondrial Respiration Assay

This assay measures the effect of a substance on the oxygen consumption rate of isolated mitochondria or intact cells.

### Procedure:

- **Mitochondrial Isolation:** Mitochondria are isolated from rat liver or other tissues by differential centrifugation.
- **Respirometry:** Oxygen consumption is measured using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer).
- **Substrates and Inhibitors:** The assay is performed in the presence of various substrates (e.g., pyruvate, malate, succinate) and inhibitors (e.g., rotenone, antimycin A, oligomycin) to assess the function of different complexes of the electron transport chain.
- **DMDS Treatment:** DMDS is added at various concentrations to determine its effect on the oxygen consumption rate.



- **Data Analysis:** The rate of oxygen consumption is calculated and compared between control and DMDS-treated samples to identify the site of inhibition.

## Conclusion

**Dimethyl disulfide** presents a moderate toxicological hazard, with the primary concerns being acute toxicity upon inhalation and ingestion, and local irritation to the skin and eyes. Chronic exposure can lead to systemic effects, particularly impacting the liver, kidneys, and nervous system. The neurotoxic effects of DMDS are primarily mediated through the inhibition of mitochondrial Complex IV, leading to a cascade of events that culminate in reduced neuronal activity. While DMDS is not considered genotoxic or carcinogenic based on current data, further research may be warranted to fully elucidate its long-term health effects. Professionals involved in the research, development, and handling of DMDS should adhere to strict safety protocols to minimize exposure and mitigate potential health risks.

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